molecular formula C10H15N2O7P B607533 Foscarbidopa CAS No. 1907685-81-7

Foscarbidopa

カタログ番号: B607533
CAS番号: 1907685-81-7
分子量: 306.21 g/mol
InChIキー: PQUZXFMHVSMUNG-JTQLQIEISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Foscarbidopa is an L-tyrosine derivative that is carbidopa in which the hydroxy group at position 4' is replaced by a phosphonooxy group. It is a water-soluble prodrug of carbidopa which is used for the treatment of Parkinson's disease. It has a role as a prodrug and an antiparkinson drug. It is an O-phosphoamino acid, a L-tyrosine derivative and a non-proteinogenic L-alpha-amino acid. It is functionally related to a carbidopa (anhydrous).
This compound is under investigation in clinical trial NCT04379050 (Extension Study to Evaluate Safety and Tolerability of 24-hour Daily Exposure of Continuous Subcutaneous Infusion of ABBV-951 in Adult Participants With Parkinson's Disease).

生物活性

Foscarbidopa is a prodrug of carbidopa, primarily developed for use in conjunction with foslevodopa as a treatment for advanced Parkinson's disease (PD). This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy, safety, and clinical implications based on recent studies.

Overview of this compound

This compound is designed to enhance the delivery and efficacy of levodopa (LD), the primary treatment for PD. By inhibiting the peripheral metabolism of levodopa, this compound allows for increased levels of levodopa to reach the brain, thereby improving dopaminergic signaling in patients with PD.

Pharmacokinetics

This compound exhibits high water solubility and excellent chemical stability near physiological pH. This property allows for continuous subcutaneous infusion (CSCI) therapy, which maintains stable plasma levels of LD over extended periods. In preclinical studies involving various species (rats, dogs, and monkeys), this compound was shown to significantly reduce the clearance of levodopa when co-administered, enhancing its bioavailability.

Key Pharmacokinetic Findings

SpeciesClearance (L/h/kg)LD Clearance with CD Co-administration
Rats4.269% reduction
Monkeys3.765% reduction
Humans0.8Not significantly affected

These findings suggest that this compound plays a crucial role in optimizing levodopa therapy by ensuring sustained therapeutic concentrations.

Clinical Efficacy

Recent clinical trials have demonstrated the efficacy of continuous subcutaneous infusion of foslevodopa/foscarbidopa in managing motor fluctuations in patients with advanced PD. A pivotal Phase 3 study involving 244 patients showed significant improvements in both "on" time without troublesome dyskinesia and reductions in "off" time.

Summary of Clinical Trial Results

  • Study Design : Open-label, single-arm trial over 52 weeks.
  • Primary Outcomes :
    • Increase in "on" time without troublesome dyskinesia: 3.8 hours (SD 3.3).
    • Decrease in "off" time: -3.5 hours (SD 3.1).
  • Adverse Events : Most were mild to moderate; infusion site reactions were common but generally manageable.

Safety Profile

The safety profile of this compound has been evaluated extensively. In clinical studies, adverse events (AEs) were primarily non-serious and included infusion site reactions such as erythema and pain. Serious AEs were reported in a minority of cases, indicating that this compound is generally well-tolerated.

Adverse Event Incidence

Adverse Event TypeThis compound Group (%)Control Group (%)
Infusion Site Reactions27Not applicable
Serious AEs86

Case Studies and Real-World Applications

Several case studies have highlighted the practical benefits of this compound in clinical settings:

  • Case Study A : A patient with severe motor fluctuations experienced a significant reduction in "off" periods after transitioning from oral LD/CD to continuous infusion therapy with foslevodopa/foscarbidopa.
  • Case Study B : Another patient noted improved quality of life metrics, including sleep quality and daily functioning, after initiating treatment with this formulation.

科学的研究の応用

Continuous Subcutaneous Infusion Therapy

Recent studies have demonstrated that foscarbidopa, when administered as part of a continuous subcutaneous infusion with foslevodopa, provides a significant improvement in motor function for patients with advanced Parkinson's disease. This method allows for a more stable delivery of medication compared to traditional oral dosing.

  • Study Findings : A 12-week randomized, double-blind trial showed that patients receiving foslevodopa/foscarbidopa experienced a greater increase in "on" time without troublesome dyskinesia compared to those on oral levodopa/carbidopa therapy (mean increase of 2.72 hours vs. 0.97 hours) .
  • Long-term Efficacy : A subsequent 52-week open-label study confirmed these results, indicating sustained improvements in both "on" and "off" times, with significant reductions in morning akinesia and enhanced quality of life metrics .

Pharmacokinetic Properties

This compound demonstrates favorable pharmacokinetic properties that support its use in continuous infusion therapy:

  • Stable Drug Levels : The continuous infusion allows for stable plasma levels of both levodopa and carbidopa, which is crucial for managing motor symptoms effectively .
  • Bioavailability : Studies suggest that subcutaneously administered this compound has higher bioavailability than orally administered carbidopa, leading to improved therapeutic outcomes .

Case Study Insights

Several case studies have highlighted the safety and efficacy profiles of this compound in clinical settings:

  • Patient Outcomes : In a cohort of 244 patients treated over 52 weeks, adverse events were primarily mild to moderate and included infusion site reactions such as erythema and pain . Serious adverse events were infrequent, indicating a favorable risk-benefit profile.
  • Quality of Life Improvements : Patients reported significant improvements in sleep quality and overall health status as measured by standardized questionnaires .

化学反応の分析

Enzymatic Hydrolysis to Active Metabolite

Foscarbidopa undergoes rapid hydrolysis by alkaline phosphatases, primarily in the liver and systemically, to release carbidopa . This reaction is critical for its pharmacological activity:This compoundAlkaline phosphataseCarbidopa+Phosphate\text{this compound}\xrightarrow{\text{Alkaline phosphatase}}\text{Carbidopa}+\text{Phosphate}Kinetics : Preclinical studies in rats demonstrated complete conversion within minutes of subcutaneous administration .

  • pH Dependence : Hydrolysis occurs efficiently at physiological pH (7.4), with enzymatic activity peaking in alkaline environments .

Enzymatic Conversion Efficiency

ParameterValueSource
Hydrolysis rate (rats)>95% within 5 minutes
Plasma half-life15–30 minutes

Chemical Stability in Formulation

This compound exhibits exceptional stability in aqueous solutions under controlled conditions :

Key Stability Findings

  • Long-term Storage : <2% decomposition after 1 year in oxygen-protected solutions at pH 6.5–9.2 .
  • Temperature Sensitivity : Stable at 25°C but degrades faster at elevated temperatures (>40°C) .
  • pH Profile : Optimal stability near physiological pH (7.4), with degradation accelerating in highly acidic or alkaline conditions .

Stability Data

ConditionDecomposition (%)TimeframeSource
pH 7.4, 25°C<21 year
pH 5.0, 25°C~106 months
pH 9.2, 25°C~5

Q & A

Basic Research Questions

Q. What is the rationale for using continuous subcutaneous infusion (CSCI) of foslevodopa/foscarbidopa in advanced Parkinson’s disease (aPD)?

Foslevodopa/foscarbidopa is a prodrug formulation of levodopa/carbidopa designed to overcome the solubility limitations of oral levodopa, enabling stable plasma concentrations via subcutaneous delivery. Continuous infusion mimics physiological dopamine release, reducing motor fluctuations ("Off" time) and dyskinesias associated with pulsatile oral dosing. The prodrugs are rapidly converted to active levodopa/carbidopa by alkaline phosphatases, achieving steady-state plasma levels within hours .

Q. How do pharmacokinetic (PK) studies inform dosing strategies for foslevodopa/foscarbidopa?

Phase 1 studies demonstrated dose-proportional PK profiles for levodopa across infusion rates (480–1440 mg/day). Blood sampling at intervals (e.g., every 2–4 hours) revealed stable plasma concentrations over 24 hours, supporting individualized titration based on motor response and tolerability . Researchers should incorporate PK modeling to optimize infusion rates while minimizing peak-trough fluctuations, a common limitation of oral regimens .

Q. What statistical methods are recommended for analyzing efficacy endpoints in open-label trials?

In single-arm studies (e.g., NCT03781167), paired-sample t-tests compared changes from baseline in "Off" time, "On" time, and quality-of-life metrics (e.g., PDQ-39). Missing data from invalid PD diaries were excluded, and nominal p-values were reported without multiplicity adjustments. Sensitivity analyses (e.g., mixed-effects models) should address missing data biases .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between open-label and double-blind studies?

The phase 3 double-blind trial (NCT04380142) reported a −1.79h reduction in "Off" time vs. oral levodopa, while open-label extensions (e.g., NCT03781167) showed sustained benefits at 52 weeks. Discrepancies may arise from placebo effects or unblinded titration in open-label designs. To mitigate bias, use propensity score matching or Bayesian hierarchical models to compare outcomes across study types .

Q. What methodologies address infusion site adverse events (AEs) in long-term CSCI trials?

Infusion site reactions (erythema: 51.2%; nodules: 27.9%) are common but rarely severe. Proactive mitigation includes:

  • Prevention : Rotate infusion sites, use aseptic techniques, and educate patients on early symptom recognition .
  • Analysis : Track AE incidence via MedDRA coding and time-to-event models to identify risk factors (e.g., infusion rate, anatomy) .
  • Reporting : Stratify AEs by severity, duration, and resolution status to inform clinical guidelines .

Q. How should researchers design trials to evaluate non-motor outcomes (e.g., sleep, QoL)?

Post-hoc analyses of PDQ-39 data revealed significant improvements in mobility (−6.8 mean score change) and sleep. Prospective studies should:

  • Use validated tools (e.g., PDSS-2 for sleep) at consistent intervals.
  • Apply longitudinal mixed models to account for repeated measures and confounding variables (e.g., baseline PD severity) .
  • Correlate non-motor improvements with motor endpoints to assess holistic efficacy .

Q. What are the implications of device-related FDA feedback on trial design?

The FDA’s Complete Response Letter (2024) highlighted insufficient data on the subcutaneous pump device. Future studies must:

  • Include device-specific endpoints (e.g., infusion failure rates, user adherence).
  • Conduct human factors studies to evaluate usability in real-world settings .
  • Collaborate with engineers for pump reliability testing under varied conditions (e.g., temperature, physical activity) .

Q. Methodological Considerations

Q. How to optimize sample size calculations for rare AEs in long-term studies?

For a 240-patient cohort, the probability of detecting AEs with annual incidences of 0.5%, 1%, and 2% is 70%, 91%, and 99%, respectively. Use Poisson regression or Kaplan-Meier survival analysis to estimate AE rates, adjusting for exposure time and dropout rates .

Q. What analytical frameworks validate foslevodopa/foscarbidopa’s superiority over apomorphine or LCIG?

Comparative effectiveness research should employ:

  • Network meta-analyses to pool data from trials of different therapies.
  • Cost-utility models incorporating QALYs and healthcare utilization .
  • Real-world evidence from registries to assess long-term adherence and hospitalizations .

Q. How to standardize motor assessments in heterogeneous PD populations?

Use hybrid protocols:

  • Objective : Wearable sensors (e.g., accelerometers) to quantify bradykinesia/dyskinesia.
  • Subjective : PD diaries validated against clinician-rated UPDRS-III scores .
  • Centralized training for raters to minimize inter-site variability in multicenter trials .

特性

IUPAC Name

(2S)-2-hydrazinyl-3-(3-hydroxy-4-phosphonooxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N2O7P/c1-10(12-11,9(14)15)5-6-2-3-8(7(13)4-6)19-20(16,17)18/h2-4,12-13H,5,11H2,1H3,(H,14,15)(H2,16,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUZXFMHVSMUNG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1907685-81-7
Record name Foscarbidopa [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1907685817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Foscarbidopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16171
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4'-Carbidopa phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSCARBIDOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NT8HCA4OO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。